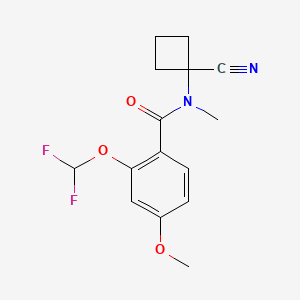

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O5S and its molecular weight is 493.62. The purity is usually 95%.

BenchChem offers high-quality N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Discovery of Non-Selective Inhibitors

Research by Chonan et al. (2011) focused on synthesizing novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. The study identified a fluorine-substituted tert-butoxycarbonyl group as an effective inhibitor, demonstrating potent inhibitory activities in enzyme and cell-based assays, and effectively reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Synthesis and Pharmacological Properties

Vardanyan (2018) described methods for synthesizing various 1-substituted piperidines, highlighting their pharmacological properties and usage in derivatives like trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol. This work provides a broader context for understanding the chemical class to which the compound belongs (Vardanyan, 2018).

Investigation of Heterocycles with Nitrogen or Sulfur

Solov’eva et al. (1993) conducted a study on heterocycles containing nitrogen or sulfur. They found that 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine are formed when reacting with saturated cyclic amines like morpholine, piperidine, and pyrrolidine. This research contributes to the understanding of reactions and products involving similar chemical structures (Solov’eva et al., 1993).

Synthesis of Antiplatelet Aggregation Compounds

Youssef et al. (2011) synthesized new carbamoylpyridine and carbamoylpiperidine analogues, examining their platelet aggregation inhibitory activity. Their findings contribute to the understanding of the compound's potential role in developing antiplatelet medications (Youssef et al., 2011).

Selective Alpha1A-Adrenoceptor Antagonism

A study by Chang et al. (2000) on L-771,688 (a closely related compound) demonstrates its high affinity for alpha1A-adrenoceptors and significant selectivity, suggesting potential therapeutic applications in targeting these receptors (Chang et al., 2000).

Asymmetric Synthesis for Nociceptin Antagonists

Jona et al. (2009) developed an asymmetric synthesis method for a compound similar to the one , which is useful for creating nociceptin antagonists. This demonstrates the compound's potential role in the synthesis of therapeutic agents (Jona et al., 2009).

Antibacterial Activity of Methylamino Piperidinyl Oxazolidinones

Research by Srivastava et al. (2007) on the design and synthesis of novel methylamino piperidinyl substituted oxazolidinones, including their evaluation for antibacterial activity, provides insights into the potential use of related compounds in treating bacterial infections (Srivastava et al., 2007).

Selective Activation of SK1 Channels

Hougaard et al. (2009) identified a small molecule, closely related to the compound , as a selective activator of SK1 channels. This finding has implications for the therapeutic targeting of these channels (Hougaard et al., 2009).

Synthesis and Biological Evaluation

Research by Sanjeevarayappa et al. (2015) on the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate contributes to the understanding of similar compounds' synthesis and potential biological applications (Sanjeevarayappa et al., 2015).

Role in Compulsive Food Consumption

Piccoli et al. (2012) studied a compound similar to the one for its effects on compulsive food consumption, highlighting its potential role in treating disorders related to eating behaviors (Piccoli et al., 2012).

Propiedades

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O5S/c1-16-6-7-18(28-10-5-13-34(28,32)33)14-19(16)25-21(30)20(29)24-15-17-8-11-27(12-9-17)22(31)26-23(2,3)4/h6-7,14,17H,5,8-13,15H2,1-4H3,(H,24,29)(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGVPRJKTJTRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3CCN(CC3)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dichlorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805150.png)

![Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2805151.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2805154.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805156.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2805158.png)

![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2805166.png)

![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2805171.png)